1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate
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Overview
Description
1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate is a complex organic compound that features a combination of imidazole and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting with the preparation of the imidazole ring and its subsequent attachment to the phenoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated product. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90742-89-5 |
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Molecular Formula |
C42H52Cl4N6O21 |
Molecular Weight |
1118.7 g/mol |
IUPAC Name |
1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate |
InChI |
InChI=1S/2C17H21Cl2N3O2.4C2H2O4.H2O/c2*1-11(2)21-8-13(23)9-24-17-14(4-5-15(18)16(17)19)12(3)22-7-6-20-10-22;4*3-1(4)2(5)6;/h2*4-7,10-11,13,21,23H,3,8-9H2,1-2H3;4*(H,3,4)(H,5,6);1H2 |
InChI Key |
OTTZOMXYEZUDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC(=C1Cl)Cl)C(=C)N2C=CN=C2)O.CC(C)NCC(COC1=C(C=CC(=C1Cl)Cl)C(=C)N2C=CN=C2)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |
Origin of Product |
United States |
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